ethyl 6-(3-bromobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes a bromobenzoyl group, a furan ring, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core
Preparation Methods
The synthesis of (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride.
Condensation with furan-2-ylmethylamine: The 3-bromobenzoyl chloride is then reacted with furan-2-ylmethylamine to form the corresponding imine.
Cyclization and esterification: The imine is then subjected to cyclization with ethyl acetoacetate under basic conditions to form the dipyrido[1,2-a:2’,3’-d]pyrimidine core. The final step involves esterification to obtain the ethyl ester derivative.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, nucleophiles like amines, and acidic or basic hydrolysis conditions.
Scientific Research Applications
(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s ability to undergo various chemical reactions makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate include other dipyrido[1,2-a:2’,3’-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific combination of functional groups and the potential for diverse chemical modifications.
Properties
IUPAC Name |
ethyl 6-(3-bromobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN4O5/c1-2-35-26(34)20-14-19-22(28-21-10-3-4-11-30(21)25(19)33)31(15-18-9-6-12-36-18)23(20)29-24(32)16-7-5-8-17(27)13-16/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJQVBWLYIRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)Br)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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